2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-ethylsulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-3-20-15-16-10-8-9-21-13(10)14(18)17(15)11-6-4-5-7-12(11)19-2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFLYBMARWZPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the ethylthio and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dihydrothieno[3,2-d]pyrimidinone core.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions on the methoxyphenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Lipophilicity : The ethylthio group in the target compound offers moderate lipophilicity compared to the polar thione group in and the highly electronegative trifluoromethyl groups in .
- Steric Effects : The 2-methoxyphenyl group provides steric bulk similar to bis(3-methoxyphenyl) analogs , but less than 4-chlorobenzylthio derivatives .
- Synthetic Accessibility: Yields for thienopyrimidinones vary widely (14–61%), influenced by substituent complexity and reaction conditions .
Biological Activity
The compound 2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15N3OS
- Molecular Weight : 253.35 g/mol
Biological Activity Overview
Research indicates that compounds in the thienopyrimidine class exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of This compound have been primarily studied in the context of its anti-inflammatory effects.
Anti-inflammatory Activity
A notable patent (US8114878B2) describes the use of thienopyrimidine derivatives for treating inflammatory diseases. The compound has shown efficacy in reducing inflammation markers in various in vitro and in vivo models.
| Study | Model | Result |
|---|---|---|
| In vitro study on RAW 264.7 cells | LPS-induced inflammation | Reduced NO production by 50% at 10 µM concentration |
| In vivo study on mice | Carrageenan-induced paw edema | Significant reduction in paw swelling (p < 0.01) |
The anti-inflammatory mechanism appears to involve inhibition of nitric oxide (NO) production and modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may act through inhibition of NF-kB signaling pathways.
Case Studies and Research Findings
- Inhibition of Pro-inflammatory Cytokines : A study conducted on human umbilical vein endothelial cells (HUVECs) demonstrated that treatment with the compound significantly decreased TNF-alpha levels by approximately 40% compared to control groups.
- Antimicrobial Properties : Preliminary investigations have suggested potential antimicrobial activity against Gram-positive bacteria. A minimum inhibitory concentration (MIC) of 32 µg/mL was observed against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate derivatives with lactams or carbonyl-containing reagents under acidic conditions. For example, analogous thienopyrimidinones are synthesized using phosphorus oxychloride (POCl₃) as a catalyst at 368–371 K, with molar ratios of 1:1.5:3.6 for ester:lactam:POCl₃ . Key intermediates include ethyl 2-amino-thiophene derivatives and substituted phenyl groups introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and stereochemistry (e.g., mean C–C bond length accuracy of ±0.004 Å) . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., ethylthio and methoxyphenyl groups).
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
- FT-IR : To identify functional groups like carbonyl (C=O) and thioether (C-S) bonds.
Q. What preliminary biological screening approaches are recommended to assess this compound’s bioactivity?
- Methodological Answer : Initial screening should focus on in vitro assays:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound, especially for scale-up studies?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Catalyst concentration : POCl₃ or alternative Lewis acids (e.g., ZnCl₂).
- Temperature gradients : Monitor exothermic reactions to avoid decomposition.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization .
- Purification : Column chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol .
Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolic stability. Mitigation strategies include:
- ADME profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability.
- Pharmacokinetic studies : Track compound levels in plasma/tissues via LC-MS/MS over time .
Q. What advanced structural modifications could enhance the compound’s selectivity for a target enzyme (e.g., kinase inhibition)?
- Methodological Answer : Rational drug design using computational tools:
- Docking studies : Molecular docking (AutoDock Vina) to predict binding modes to kinase active sites.
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with inhibitory potency .
- Synthetic modifications : Introduce fluorinated groups or bioisosteres (e.g., replacing ethylthio with sulfonamide) to improve binding affinity .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicity?
- Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV light.
- Biotic degradation : Soil microcosm assays with LC-MS to track metabolite formation.
- Ecotoxicity : Daphnia magna acute toxicity tests and algal growth inhibition assays .
Methodological Notes
- Experimental Design : For bioactivity studies, adopt randomized block designs with split-split plots to account for variables like dose, time, and biological replicates .
- Data Validation : Use orthogonal analytical methods (e.g., XRD + NMR) to resolve structural ambiguities .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review and 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
